molecular formula C15H18N2O3 B8602909 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one

3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one

Cat. No.: B8602909
M. Wt: 274.31 g/mol
InChI Key: FTOHEJQTHITDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,4-Dioxaspiro[45]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one typically involves the reaction of benzimidazole derivatives with spirocyclic ketones. One common method involves the use of cyclohexanone and benzimidazole in the presence of a suitable catalyst under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 25-50°C .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific biological effects.

Comparison with Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: Similar spirocyclic structure but with a different ring size.

    1,4-Dioxaspiro[4.5]decane: Similar spirocyclic structure without the benzimidazole moiety.

    Benzimidazole Derivatives: Compounds with similar benzimidazole structures but different substituents.

Uniqueness: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its combination of a spirocyclic structure and a benzimidazole moiety. This combination allows for unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one

InChI

InChI=1S/C15H18N2O3/c18-14-16-12-3-1-2-4-13(12)17(14)11-5-7-15(8-6-11)19-9-10-20-15/h1-4,11H,5-10H2,(H,16,18)

InChI Key

FTOHEJQTHITDQC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N3C4=CC=CC=C4NC3=O)OCCO2

Origin of Product

United States

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